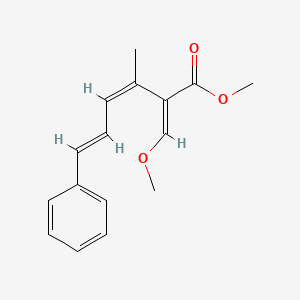
杀菌素
描述
Mucidin, also known as Strobilurin A, is a chemical compound with the molecular formula C16H18O3 . It is a unique antimicrobial agent due to its structure and mechanism of action .
Synthesis Analysis
Mucidin is produced in a submerged culture of the basidiomycete Oudemansiella mucida . The synthesis involves acylglycerols, free and esterified sterols . The synthesis is also associated with a novel route initiated with benzoyl CoA molecules .
Molecular Structure Analysis
The molecular structure of Mucidin is characterized by an average mass of 258.312 Da and a monoisotopic mass of 258.125580 Da . It contains double-bond stereo . The mucidin-resistant mucl (G137R) and muc2 (L275S) mutants of Saccharomyces cerevisiae containing point mutations in mtDNA were found to be cross-resistant to kresoximmethyl and azoxystrobin .
Chemical Reactions Analysis
Mucidin’s chemical reactions are associated with resistance to strobilurin fungicides . This resistance can be caused by changes in the structure of apocytochrome b and/or increased efflux of strobilurins from fungal cells .
Physical And Chemical Properties Analysis
Mucidin has a density of 1.1±0.1 g/cm3, a boiling point of 414.2±45.0 °C at 760 mmHg, and a flash point of 175.9±23.3 °C . It has a molar refractivity of 77.9±0.3 cm3 and a molar volume of 242.6±3.0 cm3 .
科学研究应用
杀菌素 (A型链霉菌素): 科学研究应用的综合分析:
作为杀真菌剂的农业用途
杀菌素,广泛被称为A型链霉菌素,因其杀真菌特性而被广泛应用于农业。 它旨在控制真菌病原体,并以其广谱作用机制而闻名 .
抗性机制的研究
研究人员已经开始了解各种生物体对杀菌素的抗性分子基础。 这包括制备线粒体膜和进行呼吸测量以探索抗性 .
线粒体突变体的交叉抗性
研究表明,在酵母菌中,对A型链霉菌素的抗性由线粒体基因和参与多药抗性的核基因共同控制,这为交叉抗性机制提供了见解 .
生物合成途径分析
对链霉菌素生物合成的研究揭示了从A型链霉菌素到其他相关代谢物的潜在途径,从而增强了我们对其生产和代谢过程的理解 .
抗癌特性
最近的研究表明,链霉菌素可能通过抑制蛋白质合成而具有抗癌作用。 从齿状耳霉中提取的杀菌素在作为抗癌药物方面显示出潜力 .
作用机制
Target of Action
Mucidin, also known as Strobilurin A, primarily targets the cytochrome bc1 complex in the mitochondrial respiratory chain of fungi . This complex plays a crucial role in cellular respiration, a process vital for energy production in cells.
Mode of Action
Mucidin acts as a potent inhibitor of the cytochrome bc1 complex . It binds to this complex and inhibits electron transfer, disrupting the normal respiration process of fungi . This disruption prevents the fungi from producing the energy they need to grow and reproduce, effectively stopping the spread of fungal infections .
Biochemical Pathways
The inhibition of the cytochrome bc1 complex by Mucidin affects the electron transport chain, a key biochemical pathway in cellular respiration . This disruption leads to a decrease in ATP production, which is essential for various cellular functions. The downstream effects include the inhibition of fungal growth and reproduction .
Result of Action
The primary result of Mucidin’s action is the inhibition of fungal growth and reproduction. By disrupting the normal respiration process of fungi, Mucidin prevents the fungi from producing the energy they need to grow and reproduce . This makes Mucidin an effective antifungal agent.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Mucidin. For instance, the presence of glucose has been shown to affect the action of Mucidin . Additionally, the compound’s action can be influenced by the specific characteristics of the environment in which the fungi live.
生化分析
Biochemical Properties
Mucidin plays a crucial role in biochemical reactions by inhibiting the electron transport chain in mitochondriaBy binding to the Qo site of the cytochrome bc1 complex, Mucidin disrupts the transfer of electrons from ubiquinol to cytochrome c, leading to the inhibition of ATP synthesis and subsequent cell death . This interaction is highly specific, and Mucidin does not affect other components of the electron transport chain, such as cytochrome b or cytochrome c oxidase .
Cellular Effects
Mucidin exerts significant effects on various types of cells and cellular processes. In yeast cells, Mucidin has been shown to inhibit the growth of Saccharomyces cerevisiae by blocking mitochondrial respiration . This inhibition leads to a decrease in ATP production, which in turn affects various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism . Mucidin-resistant mutants of Saccharomyces cerevisiae have been isolated and characterized, revealing that resistance is often due to mutations in mitochondrial genes encoding components of the cytochrome bc1 complex .
Molecular Mechanism
The molecular mechanism of Mucidin involves its binding to the Qo site of the cytochrome bc1 complex in the mitochondrial inner membrane . This binding prevents the transfer of electrons from ubiquinol to cytochrome c, effectively halting the electron transport chain and ATP synthesis . The inhibition of ATP synthesis leads to a cascade of cellular events, including the activation of stress response pathways, changes in gene expression, and ultimately cell death . Mucidin’s specificity for the Qo site of the cytochrome bc1 complex is due to its unique chemical structure, which allows it to fit precisely into the binding pocket .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mucidin have been observed to change over time. Studies have shown that Mucidin is relatively stable under various conditions, but its efficacy can decrease over prolonged exposure due to degradation or the development of resistance . Long-term exposure to Mucidin in in vitro and in vivo studies has revealed that it can lead to adaptive changes in cellular function, including alterations in mitochondrial structure and function . These changes can affect the overall metabolic state of the cell and its ability to respond to environmental stressors .
Dosage Effects in Animal Models
The effects of Mucidin vary with different dosages in animal models. At low doses, Mucidin has been shown to effectively inhibit fungal growth without causing significant toxicity . At higher doses, Mucidin can exhibit toxic effects, including damage to mitochondrial function and induction of oxidative stress . Studies in animal models have identified threshold doses at which Mucidin transitions from being an effective antifungal agent to a toxic compound . These findings highlight the importance of carefully controlling the dosage of Mucidin in therapeutic applications .
Metabolic Pathways
Mucidin is involved in several metabolic pathways, primarily related to its role in inhibiting mitochondrial respiration . By targeting the cytochrome bc1 complex, Mucidin disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production . This disruption can affect various metabolic processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation . Additionally, Mucidin’s interaction with the cytochrome bc1 complex can influence the levels of key metabolites, such as NADH and FADH2, which are essential for cellular energy production .
Transport and Distribution
Within cells and tissues, Mucidin is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach its target site in the mitochondrial inner membrane . Mucidin may also interact with specific transporters or binding proteins that facilitate its uptake and distribution within the cell . Once inside the cell, Mucidin accumulates in the mitochondria, where it exerts its inhibitory effects on the cytochrome bc1 complex . The distribution of Mucidin within tissues can vary depending on factors such as tissue type, blood flow, and the presence of transporters .
Subcellular Localization
Mucidin’s subcellular localization is primarily within the mitochondria, where it targets the cytochrome bc1 complex . The compound’s lipophilic nature allows it to readily cross the mitochondrial membranes and accumulate in the inner membrane, where it binds to the Qo site of the cytochrome bc1 complex . This specific localization is crucial for Mucidin’s inhibitory effects on mitochondrial respiration and ATP synthesis . Additionally, Mucidin’s activity may be influenced by post-translational modifications or interactions with other mitochondrial proteins that affect its binding affinity and efficacy .
属性
IUPAC Name |
methyl (2E,3Z,5E)-2-(methoxymethylidene)-3-methyl-6-phenylhexa-3,5-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-13(15(12-18-2)16(17)19-3)8-7-11-14-9-5-4-6-10-14/h4-12H,1-3H3/b11-7+,13-8-,15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCQSBGXKRTPHZ-SYKZHUKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1=CC=CC=C1)C(=COC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C=C/C1=CC=CC=C1)/C(=C\OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025570 | |
| Record name | Mucidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52110-55-1 | |
| Record name | Strobilurin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52110-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mucidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052110551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mucidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MUCIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15143I0275 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



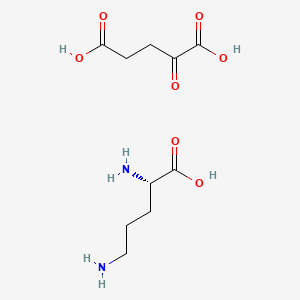
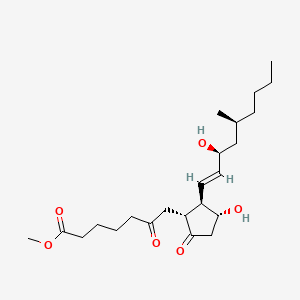
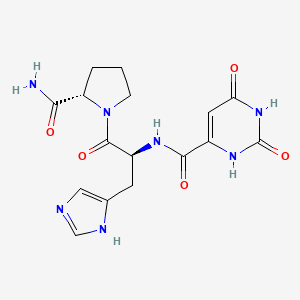




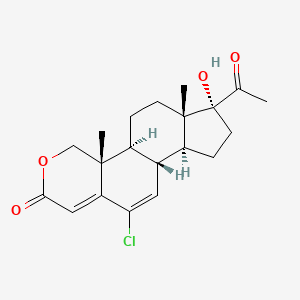
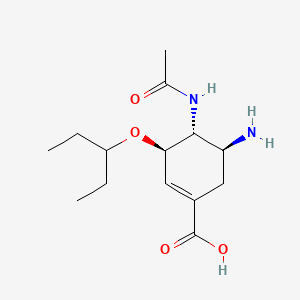
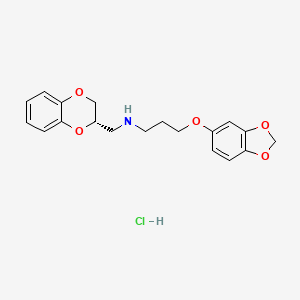


![3-[2-(2-Methoxyethoxy)ethoxy]propanal](/img/structure/B1677515.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethylamine](/img/structure/B1677516.png)